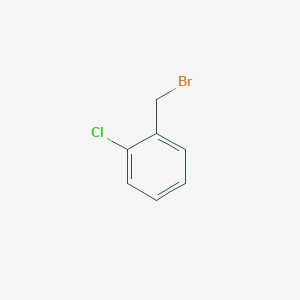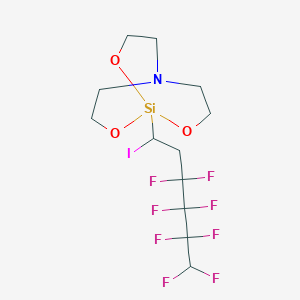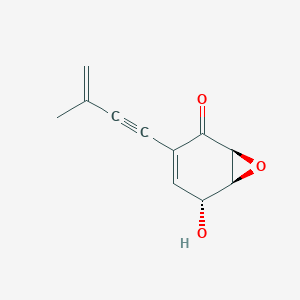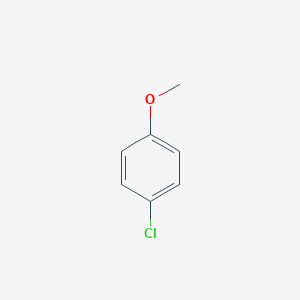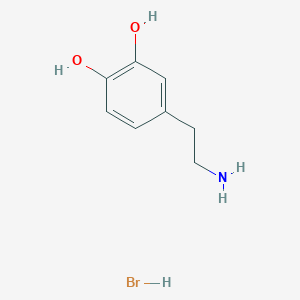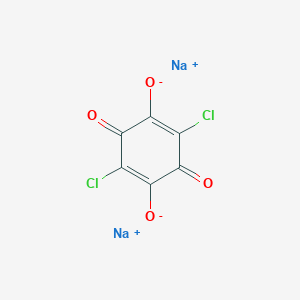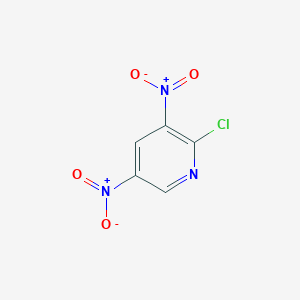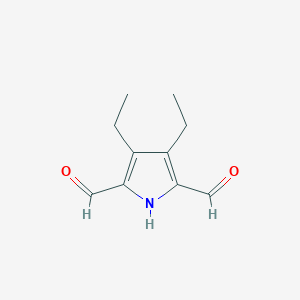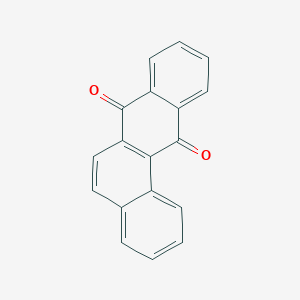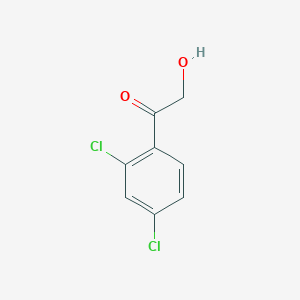
1-(2,4-Dichlorophenyl)-2-hydroxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)-2-hydroxyethanone, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Diclofenac is a potent inhibitor of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. Diclofenac is also known for its analgesic and antipyretic effects, which make it a popular choice for the treatment of various medical conditions.
Wissenschaftliche Forschungsanwendungen
Wastewater Treatment and Degradation Processes
1-(2,4-Dichlorophenyl)-2-hydroxyethanone, as part of the broader category of chlorophenols, is often studied for its degradation in wastewater treatment. One study explored the degradation of 2,4-dichlorophenol (a closely related compound) in wastewater using a combination of low-temperature plasma and TiO2 photocatalysis. This approach leveraged ultraviolet light and reactive species like ozone for effective treatment. The study highlighted the significant role of hydroxyl radicals in the degradation process, showcasing an efficient removal rate of 2,4-dichlorophenol under optimal conditions (Li, Ma, Liu, & Cao, 2015).
Catalytic Hydrodechlorination
Catalytic hydrodechlorination (HDC) has been researched for the removal of chlorophenols from the environment, focusing on the effects of catalyst support and conditions. One study demonstrated how the HDC of 2,4-dichlorophenol over Pd/C and Pd/Al2O3 catalysts led to different degrees of deactivation, with insights into the role of the support material influencing the process efficiency. The research offered a detailed examination of catalyst characteristics before and after the HDC process, shedding light on the pathways and efficiency of chlorophenol degradation (Yuan & Keane, 2003).
Analytical Methods Development
The importance of accurate analysis in the synthesis and degradation studies of chlorophenols is underscored by research dedicated to improving chromatographic techniques. Efforts to establish effective HPLC and GC methods for analyzing key intermediates in the synthesis of dicamba, which involves chlorophenols, highlight the challenges and solutions in distinguishing closely related chlorophenol compounds. This work emphasizes the need for precise analytical methods in monitoring the production and degradation of chlorophenols, contributing to better environmental management and research capabilities (Zhang et al., 2020).
Photoreaction Mechanisms
Understanding the photoreaction mechanisms of chlorophenols, including compounds like this compound, is crucial for assessing their behavior under light exposure and potential pathways for their removal or degradation in natural and engineered systems. Research into the photoreaction mechanisms of chlorophenols at low temperatures provides valuable insights into the processes that lead to their transformation, contributing to the development of effective degradation strategies (Akai et al., 2001).
Wirkmechanismus
Target of Action
Similar compounds such as chir99021, which also contains a 2,4-dichlorophenyl group, have been found to inhibit the enzyme gsk-3 . This enzyme plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and cell differentiation .
Mode of Action
Based on the action of similar compounds, it can be hypothesized that this compound may interact with its target enzyme, potentially altering its function and leading to changes in cellular processes .
Biochemical Pathways
Inhibition of gsk-3, as seen with similar compounds, can affect several pathways, including the wnt/β-catenin signaling pathway, which is involved in cell growth and differentiation .
Pharmacokinetics
A study on a similar compound suggests that it presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
The inhibition of gsk-3 by similar compounds can lead to changes in cellular processes, including cell growth and differentiation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its target . .
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-2-hydroxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLQMALYLVMPTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577579 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137958-96-4 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


